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molecular formula C13H14N2O3 B8631644 methyl 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate

methyl 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate

Cat. No. B8631644
M. Wt: 246.26 g/mol
InChI Key: ZZZJXOKUXIXGIZ-UHFFFAOYSA-N
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Patent
US08088794B2

Procedure details

2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-4-carboxylic acid (7.55 g, 33 mmol) was dissolved in dichlormethane (145 ml) and oxalyl chloride (4.1 ml, 46 mmol) was added via syringe over about 10 minutes, resulting in vigorous bubbling. After stirring at room temperature for about 30 minutes, the reaction was cautiously quenched with MeOH (100 ml). The methanol was added slowly at first as vigorous gas evolution was observed. The reaction was stirred at room temperature for 1 hour, concentrated, and then partitioned between dichlormethane (125 ml) and saturated sodium bicarbonate (125 ml). More dichlormethane and saturated sodium bicarbonate were added, and the layers of the biphasic, homogeneous solution were separated. The aqueous phase was extracted with dichlormethane (3×100 ml), and the organic phases were collected, dried over sodium sulfate, filtered, and concentrated to give desired methyl 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate (7.82 g, 79% purity by HPLC, 25 mmol, 77% yield). MS (ESI pos. ion) m/z: 247 (MH+). Calc'd exact mass for C13H14N2O3: 246.
Quantity
7.55 g
Type
reactant
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH3:7])=[C:5]([C:8]([OH:10])=[O:9])[C:4](=[O:11])[N:3]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[C:18](Cl)(=O)C(Cl)=O>ClCCl>[CH3:1][N:2]1[C:6]([CH3:7])=[C:5]([C:8]([O:10][CH3:18])=[O:9])[C:4](=[O:11])[N:3]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
7.55 g
Type
reactant
Smiles
CN1N(C(C(=C1C)C(=O)O)=O)C1=CC=CC=C1
Name
Quantity
145 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in vigorous bubbling
CUSTOM
Type
CUSTOM
Details
the reaction was cautiously quenched with MeOH (100 ml)
ADDITION
Type
ADDITION
Details
The methanol was added slowly at first as vigorous gas evolution
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between dichlormethane (125 ml) and saturated sodium bicarbonate (125 ml)
ADDITION
Type
ADDITION
Details
More dichlormethane and saturated sodium bicarbonate were added
CUSTOM
Type
CUSTOM
Details
the layers of the biphasic, homogeneous solution were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichlormethane (3×100 ml)
CUSTOM
Type
CUSTOM
Details
the organic phases were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1N(C(C(=C1C)C(=O)OC)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25 mmol
AMOUNT: MASS 7.82 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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